molecular formula C12H24O3 B041486 3-Hydroxydodecanoic acid CAS No. 1883-13-2

3-Hydroxydodecanoic acid

Cat. No. B041486
CAS RN: 1883-13-2
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-UHFFFAOYSA-N
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Description

3-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with a variety of applications, especially in biotechnological fields. This compound is typically synthesized and characterized in laboratory settings for use in various research and industrial applications.

Synthesis Analysis

The synthesis of similar hydroxy fatty acids like 3-Hydroxytetradecanoic acid involves multi-step chemical reactions. For example, 3-Hydroxytetradecanoic acid is synthesized from epichlorohydrin in a five-step reaction, yielding a 52.48% overall yield. Such processes often involve the use of Grignard reagents and careful control of byproducts (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of 3-Hydroxydodecanoic acid, similar to other hydroxy acids, features a hydroxyl group (-OH) attached to a medium-length carbon chain. This structural configuration is crucial for its chemical properties and reactivity.

Chemical Reactions and Properties

In bacteria like Escherichia coli, 3-Hydroxydecanoic acid (3HD) can be produced by mobilizing certain enzymes and genes, such as (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG). This demonstrates the compound's involvement in complex biochemical pathways (Zhong Zheng et al., 2004).

Physical Properties Analysis

The physical properties of 3-Hydroxydodecanoic acid are similar to other hydroxy fatty acids, characterized by their solubility, melting point, and other physical constants. However, specific data for 3-Hydroxydodecanoic acid is not readily available in the cited literature.

Chemical Properties Analysis

3-Hydroxydodecanoic acid's chemical properties include its reactivity with other chemicals, stability under various conditions, and its role as a precursor in synthesis pathways. For instance, its presence in milk as a nonesterified acid suggests its involvement in fatty acid synthesis pathways in biological systems (O. W. Parks, 1977).

Safety And Hazards

3-Hydroxydodecanoic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of 3-Hydroxydodecanoic acid research could involve further investigation into its roles in chronic inflammation and insulin resistance, as well as its potential applications in the biosynthesis of diffusible signal factors involved in quorum sensing . Additionally, more research could be done on its deoxygenation to linear alkanes or secondary alcohols .

properties

IUPAC Name

3-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862773
Record name 3-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydodecanoic acid

CAS RN

1883-13-2
Record name (±)-3-Hydroxydodecanoic acid
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Record name 3-Hydroxydodecanoic acid
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Record name 3-Hydroxydodecanoic acid
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Record name 1883-13-2
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Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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